molecular formula C18H15N3OS2 B10989176 N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10989176
M. Wt: 353.5 g/mol
InChI Key: FIKUSQLMSSTPOJ-UHFFFAOYSA-N
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Description

    N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: , often referred to as , is a synthetic organic compound.

  • Its chemical structure consists of an indole moiety, a thiazole ring, and an acetamide group.
  • MTTA exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Properties

    Molecular Formula

    C18H15N3OS2

    Molecular Weight

    353.5 g/mol

    IUPAC Name

    N-(1-methylindol-4-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

    InChI

    InChI=1S/C18H15N3OS2/c1-21-8-7-13-14(4-2-5-15(13)21)20-17(22)10-12-11-24-18(19-12)16-6-3-9-23-16/h2-9,11H,10H2,1H3,(H,20,22)

    InChI Key

    FIKUSQLMSSTPOJ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CS4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antiviral Applications

    Recent studies have highlighted the compound's potential as an antiviral agent.

    Case Study: Antiviral Efficacy

    A study published in Molecules demonstrated that derivatives of thiazole and indole exhibited significant inhibitory effects against various viral targets, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The compound's structure suggests it may inhibit viral replication by interfering with specific viral enzymes, such as RNA polymerase .

    CompoundTarget VirusIC50 Value (μM)
    N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamideHCV32.2
    This compoundHIV0.35

    Anticancer Applications

    The compound has also shown promise in anticancer research.

    Case Study: Cytotoxicity Evaluation

    In a study assessing the cytotoxic effects of various heterocyclic compounds, this compound was found to exhibit notable growth inhibition against the National Cancer Institute's 60 human cancer cell lines panel.

    Cell LineGI50 Value (μM)
    MCF7 (Breast)0.49
    HEPG2 (Liver)0.20

    Antimicrobial Applications

    The antimicrobial properties of this compound have been explored as well.

    Study Findings

    Research has demonstrated that the compound exhibits activity against a range of bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli10 μg/mL
    Staphylococcus aureus5 μg/mL

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines an indole moiety with a thiazole and thiophene, which are known for their diverse pharmacological properties. This article aims to synthesize the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound can be represented as follows:

    C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

    This molecular formula indicates a complex structure that contributes to its biological activity. The presence of the indole ring is often associated with various biological effects, including anticancer and antimicrobial activities.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds containing indole and thiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

    CompoundCancer Cell LineIC50 (µM)
    Compound AMCF-7 (Breast)1.27
    Compound BA549 (Lung)1.50
    Compound CHeLa (Cervical)1.31

    These results suggest that modifications in the structure can enhance potency against specific cancer types .

    Antimicrobial Activity

    The compound's thiazole and thiophene components may contribute to antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria.

    PathogenMIC (µg/mL)
    Staphylococcus aureus0.22
    Escherichia coli0.25

    These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

    Anti-inflammatory Properties

    The anti-inflammatory potential of thiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

    The biological activities of this compound can be attributed to several mechanisms:

    • Inhibition of Cell Proliferation : Compounds with similar structures often inhibit key signaling pathways involved in cell growth.
    • Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through mitochondrial pathways.
    • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, reducing oxidative stress in cells.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

    • Study on MCF-7 Cells : A recent study demonstrated that a derivative significantly inhibited MCF-7 cell proliferation through apoptosis induction, with notable downregulation of AKT and mTOR pathways .
    • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Staphylococcus species, revealing MIC values that suggest strong bactericidal effects .

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